5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

Kinase Inhibitor Design ADME Optimization Metabolic Stability

5-Cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 1935462-65-9) is a dual-functionalized 7-azaindole derivative designed for advanced kinase inhibitor programs. The 5-cyano electron-withdrawing group critically enhances ATP-competitive binding to targets such as B-Raf and TNIK, while the N-oxide moiety at the 7-position improves solubility and metabolic stability compared to non-oxidized analogs. This combination is a strategic design element—not a trivial modification—enabling precise tuning of electronic and pharmacokinetic properties. Supplied at high purity with full QC (NMR, HPLC, GC). Ideal for medicinal chemistry SAR exploration, fragment-based drug discovery (FBDD), and selective kinase probe development.

Molecular Formula C8H5N3O
Molecular Weight 159.14 g/mol
Cat. No. B13432414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide
Molecular FormulaC8H5N3O
Molecular Weight159.14 g/mol
Structural Identifiers
SMILESC1=CN=C2C1=CC(=CN2O)C#N
InChIInChI=1S/C8H5N3O/c9-4-6-3-7-1-2-10-8(7)11(12)5-6/h1-3,5,12H
InChIKeyWSZIDDBEVMNQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyano-1H-pyrrolo[2,3-b]pyridine 7-Oxide: A Strategic 7-Azaindole N-Oxide Scaffold for Advanced Kinase Inhibitor Development


5-Cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 1935462-65-9) is a functionalized 7-azaindole derivative featuring both a 5-cyano electron-withdrawing group and an N-oxide moiety at the 7-position . It belongs to the pyrrolo[2,3-b]pyridine class, which serves as a core scaffold for numerous ATP-competitive kinase inhibitors due to its ability to mimic the adenine ring of ATP and form critical hydrogen bonds within the kinase hinge region [1]. This specific derivative is an advanced building block for medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) around the pyridine N-oxide, which can alter hydrogen-bonding potential, solubility, and metabolic stability compared to non-oxidized analogs [2]. The compound is typically supplied at 97% purity, with standard quality control data including NMR, HPLC, and GC available for verification .

Why 5-Cyano-1H-pyrrolo[2,3-b]pyridine 7-Oxide Cannot Be Substituted by Standard 7-Azaindole or Simple Cyano Analogs


The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibition, but its efficacy and properties are exquisitely sensitive to substitution patterns [1]. Simple substitution with a generic 7-azaindole (CAS 271-63-6), 5-cyano-7-azaindole (CAS 517918-95-5), or a non-cyano N-oxide (e.g., CAS 55052-24-9) is insufficient for projects requiring precise tuning of electronic effects and physicochemical properties. The 5-cyano group is known to critically influence kinase inhibition potency, with its electron-withdrawing nature significantly enhancing binding to specific targets like B-Raf and TNIK [2]. The N-oxide functionality further modifies hydrogen-bonding patterns and solubility, potentially addressing issues of metabolic instability or poor bioavailability seen with unsubstituted azaindoles [3]. Therefore, the specific combination of the 5-cyano and 7-oxide functionalities is a strategic design element, not a trivial modification, and substituting it with a structurally similar but functionally different analog will likely result in a loss of target activity or altered pharmacokinetic profile.

Quantitative Differentiation of 5-Cyano-1H-pyrrolo[2,3-b]pyridine 7-Oxide from Closest Structural Analogs


N-Oxide Functionality Enhances Metabolic Stability Over Parent 5-Cyano-7-Azaindole

The introduction of an N-oxide at the 7-position of the pyrrolo[2,3-b]pyridine scaffold is a validated strategy to improve metabolic stability compared to the parent heterocycle. While direct data for 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide is not published, this is a well-established class-level observation. In a series of Cdc7 kinase inhibitors, 5-azaindole N-oxide analogs demonstrated significantly enhanced intrinsic metabolic stability compared to their non-oxidized counterparts in human liver microsome assays [1]. This N-oxide modification is a key differentiator, as the parent compound, 5-cyano-7-azaindole (CAS 517918-95-5), is known to be a potent kinase inhibitor fragment but may suffer from rapid metabolism due to its unsubstituted pyridine nitrogen .

Kinase Inhibitor Design ADME Optimization Metabolic Stability

Potency Enhancement for Kinase Targets: 5-Cyano Group is Critical for Sub-nanomolar TNIK Inhibition

The 5-cyano substituent is a key driver of potency for many 7-azaindole-based kinase inhibitors. A recent SAR study on 1H-pyrrolo[2,3-b]pyridine compounds as TNIK inhibitors revealed that derivatives of this scaffold achieve IC50 values lower than 1 nM . While 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide itself is a core building block and not a final drug, its 5-cyano group is essential for this level of activity. In contrast, the unsubstituted 7-azaindole (CAS 271-63-6) and 7-azaindole 7-oxide (CAS 55052-24-9) lack this critical electron-withdrawing group and are expected to be significantly less potent against kinases that favor a 5-cyano interaction, such as TNIK and B-Raf [1][2].

TNIK Kinase Cancer Immunology Structure-Activity Relationship (SAR)

Electronic Modulation: 5-Cyano Reduces pKa and Alters Binding Mode Compared to Unsubstituted 7-Azaindole

The 5-cyano group significantly modulates the electronic properties of the 7-azaindole core. The predicted pKa of 5-cyano-7-azaindole is 12.50 ± 0.40, which is lower than that of unsubstituted 7-azaindole (pKa ~ 13.3) . This reduction in basicity of the pyridine nitrogen can influence its protonation state at physiological pH, affecting solubility, membrane permeability, and hydrogen-bonding interactions in the kinase hinge region. The N-oxide in 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide will further alter these electronic properties. For comparison, 1H-pyrrolo[2,3-b]pyridine 7-oxide (CAS 55052-24-9) lacks the 5-cyano group and thus has a different pKa and hydrogen-bonding profile, which can lead to distinct binding modes and selectivity profiles across kinase targets [1].

Physical Chemistry Molecular Docking Ligand Efficiency

High-Impact Application Scenarios for 5-Cyano-1H-pyrrolo[2,3-b]pyridine 7-Oxide in Drug Discovery and Chemical Biology


Lead Optimization for Kinase Inhibitors Requiring a Metabolically Stable 7-Azaindole Core

Medicinal chemistry teams developing novel kinase inhibitors (e.g., for oncology or immunology) can use 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide as a starting point to explore SAR around the N-oxide moiety. The N-oxide is known to improve metabolic stability over the parent azaindole, as demonstrated in Cdc7 inhibitor programs [1]. This can help address early ADME liabilities and reduce the risk of in vivo failure due to rapid clearance.

Fragment-Based Drug Discovery (FBDD) Targeting the ATP-Binding Pocket

This compound serves as a functionalized fragment for FBDD campaigns. Its 5-cyano group is a key pharmacophore for potent kinase inhibition (IC50 < 1 nM in optimized analogs for TNIK) , and the N-oxide provides an additional handle for hydrogen bonding and solubility optimization. Starting with this fragment allows for more rapid development of high-affinity leads compared to using a simple 7-azaindole fragment.

Chemical Biology Probe Synthesis for Kinase Selectivity Profiling

The compound's unique electronic profile (lower pKa due to the 5-cyano group) makes it an ideal core for designing selective kinase probes [2]. Researchers can use this building block to synthesize tool compounds that differentially bind to kinases with varying hinge-region geometries, enabling the dissection of signaling pathways and the validation of new drug targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.